

Spectroscopic Profile of Diphenylstannane: A Technical Guide

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Compound of Interest		
Compound Name:	Diphenylstannane	
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An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the organotin hydride, **diphenylstannane** (Ph₂SnH₂).

This technical guide provides a comprehensive overview of the key spectroscopic data for **diphenylstannane** (C₁₂H₁₂Sn), a crucial reagent and intermediate in organotin chemistry. The information presented is intended for researchers, scientists, and professionals in drug development and materials science who utilize or study organometallic compounds. This document summarizes the available quantitative data in structured tables, details experimental protocols for acquiring such data for air-sensitive compounds, and provides visualizations to illustrate the relationships between spectroscopic analysis and molecular structure.

Spectroscopic Data Summary

The following tables summarize the available NMR, IR, and MS data for **diphenylstannane**. Due to the compound's sensitivity to air and moisture, specialized handling techniques are required for accurate spectroscopic analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of **diphenylstannane**, providing information about the hydrogen (¹H), carbon (¹³C), and tin (¹¹⁹Sn) environments within the molecule.

Table 1: NMR Spectroscopic Data for **Diphenylstannane**



Nucleus	Chemical Shift (δ) [ppm]	Coupling Constant (J) [Hz]	Solvent	Reference(s)
¹¹⁹ Sn	-197	¹ J(¹¹⁹ Sn- ¹ H) = 145 Hz (for Ph ₂ SnH ⁻)	Liquid Ammonia	[1]
¹¹⁹ Sn	-132	Liquid Ammonia	[1]	_
¹¹⁹ Sn	Value correlated	Not specified	[2]	_

Note: The ¹¹⁹Sn NMR chemical shifts at -132 ppm and -197 ppm were observed in the reaction of **diphenylstannane** with sodium in liquid ammonia. The signal at -197 ppm is associated with the resulting hydrodiphenylstannide anion (Ph₂SnH⁻) and exhibits a coupling of 145 Hz to the directly attached proton.[1] Another study provides a correlation between experimental and calculated ¹¹⁹Sn chemical shifts, including a value for **diphenylstannane**, though the specific experimental value is not explicitly stated in the abstract.[2]

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in **diphenylstannane**, particularly the characteristic Sn-H stretching vibration.

Table 2: Key Infrared Absorption Bands for **Diphenylstannane**

Wavenumber (cm ⁻¹)	Vibration Mode	Intensity	Reference(s)
~1800 - 1850	ν(Sn-H) stretch	Strong	
~3050 - 3000	ν(C-H) aromatic stretch	Medium	
~1580, ~1480, ~1430	ν(C=C) aromatic ring stretch	Medium	
~730, ~695	γ(C-H) aromatic out- of-plane bend	Strong	-



Note: The most characteristic feature in the IR spectrum of **diphenylstannane** is the strong absorption band for the Sn-H stretching vibration, typically found in the region of 1800-1850 cm⁻¹. The exact position can be influenced by the physical state of the sample (neat liquid, solution, or mull) and the solvent used.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of **diphenylstannane**, aiding in its identification and structural confirmation. Due to the presence of multiple tin isotopes, the molecular ion and tin-containing fragments appear as characteristic isotopic clusters.

Table 3: Predicted Mass Spectrometry Fragmentation for **Diphenylstannane**

m/z (for ¹²⁰ Sn)	Proposed Fragment Ion	Description
274	[C ₁₂ H ₁₂ ¹²⁰ Sn]+	Molecular ion (M+ ⁻)
197	[C ₆ H ₅ 120Sn]+	Loss of a phenyl radical
155	[¹²⁰ SnH]+	Loss of two phenyl radicals and one H radical
120	[¹²⁰ Sn] ⁺	Tin cation
77	[C ₆ H₅] ⁺	Phenyl cation

Note: The fragmentation of organotin compounds in electron ionization (EI) mass spectrometry often involves the sequential loss of organic substituents from the tin atom. The presence of the characteristic isotopic pattern of tin is a key identifier for tin-containing fragments.

Experimental Protocols

The air- and moisture-sensitive nature of **diphenylstannane** necessitates the use of inert atmosphere techniques for sample preparation and spectroscopic analysis.

NMR Sample Preparation (Air-Sensitive Compounds)



Objective: To prepare a homogeneous solution of **diphenylstannane** in a deuterated solvent under an inert atmosphere for NMR analysis.

Materials:

Diphenylstannane

- Anhydrous, degassed deuterated solvent (e.g., Benzene-d₆, Toluene-d₈, or Chloroform-d₁)
- J. Young NMR tube or a standard NMR tube with a septum-sealed cap
- Schlenk line or glovebox
- Gastight syringe or cannula
- Internal standard (optional, e.g., tetramethylsilane)

Procedure:

- Drying and Degassing of Solvent: Ensure the deuterated solvent is thoroughly dried over a suitable drying agent (e.g., molecular sieves) and degassed by several freeze-pump-thaw cycles.
- Inert Atmosphere: Perform all manipulations under a positive pressure of an inert gas (e.g., argon or nitrogen) using a Schlenk line or inside a glovebox.
- Sample Transfer:
 - In a Glovebox: Weigh the desired amount of diphenylstannane directly into the J. Young NMR tube. Add the appropriate volume of deuterated solvent using a pipette. Seal the tube.
 - Using a Schlenk Line: Place the diphenylstannane in a Schlenk flask. Evacuate and backfill the flask with inert gas three times. Add the degassed deuterated solvent via a cannula or gastight syringe. Agitate to dissolve. Transfer the solution to a J. Young NMR tube via cannula.



- Internal Standard: If required, add a small amount of a suitable internal standard to the solvent before addition to the sample.
- Sealing: Securely seal the NMR tube to prevent any atmospheric contamination during transport to the NMR spectrometer and during the experiment.

FTIR Sample Preparation

Objective: To prepare a sample of **diphenylstannane** for IR analysis while minimizing exposure to air.

Method 1: Nujol Mull (for liquids or solids)

Materials:

- Diphenylstannane
- Nujol (mineral oil)
- Salt plates (e.g., KBr, NaCl)
- Mortar and pestle (if starting with a solid)
- Spatula
- Glovebox or glove bag

Procedure:

- Inert Atmosphere: Perform all sample preparation inside a glovebox or a glove bag filled with an inert gas.
- Mulling: Place a few drops of diphenylstannane (or a small amount of solid diphenylstannane) in the mortar. Add a drop or two of Nujol.
- Grinding: Gently grind the mixture to form a uniform, thick paste (mull).
- Sample Application: Transfer a small amount of the mull onto one salt plate using a spatula.
 Place the second salt plate on top and gently rotate to spread the mull into a thin, even film.



 Analysis: Immediately place the salt plate assembly into the sample holder of the FTIR spectrometer and acquire the spectrum.

Method 2: Solution Cell (for liquids)

Materials:

Diphenylstannane

- Anhydrous, aprotic IR-grade solvent (e.g., CCl₄, CS₂)
- Demountable or sealed liquid IR cell with appropriate windows (e.g., KBr, NaCl)
- Gastight syringe
- Schlenk line or glovebox

Procedure:

- Inert Atmosphere: Prepare a solution of **diphenylstannane** in the chosen solvent under an inert atmosphere as described for NMR sample preparation.
- Cell Filling: Using a gastight syringe, carefully fill the IR liquid cell with the diphenylstannane solution, ensuring no air bubbles are trapped inside.
- Sealing: Securely seal the cell ports.
- Analysis: Place the filled cell in the FTIR spectrometer and acquire the spectrum. A
 background spectrum of the pure solvent should be collected separately and subtracted from
 the sample spectrum.

Mass Spectrometry Analysis

Objective: To obtain the mass spectrum of **diphenylstannane**.

Instrumentation:

 Gas Chromatograph-Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source or a Direct Insertion Probe (DIP)-MS.



Procedure (using GC-MS):

- Sample Preparation: Prepare a dilute solution of **diphenylstannane** in a volatile, anhydrous organic solvent (e.g., hexane, toluene) under an inert atmosphere.
- Injection: Inject a small volume of the solution into the GC-MS system. The GC will separate the **diphenylstannane** from the solvent and any minor impurities.
- Ionization: As the diphenylstannane elutes from the GC column, it enters the ion source of the mass spectrometer where it is ionized by electron impact.
- Mass Analysis: The resulting ions (molecular ion and fragment ions) are separated by their mass-to-charge ratio (m/z) and detected.

Procedure (using DIP-MS):

- Sample Loading: In a glovebox, place a small amount of diphenylstannane into a capillary tube.
- Probe Insertion: Quickly insert the capillary into the direct insertion probe, which is then introduced into the high vacuum of the mass spectrometer's ion source.
- Vaporization and Ionization: Gently heat the probe to vaporize the diphenylstannane directly into the electron beam for ionization.
- Mass Analysis: The generated ions are analyzed and detected as described above.

Visualizations

The following diagrams, generated using the DOT language, illustrate key conceptual workflows in the spectroscopic analysis of **diphenylstannane**.

Figure 1. General workflow from synthesis to spectroscopic characterization of **diphenylstannane**.

Figure 2. Workflow for preparing an air-sensitive NMR sample of **diphenylstannane**. Figure 3. A plausible fragmentation pathway for **diphenylstannane** in EI-MS.



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References

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